molecular formula C10H12N4O5 B2576116 4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine CAS No. 2415517-67-6

4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine

Cat. No.: B2576116
CAS No.: 2415517-67-6
M. Wt: 268.229
InChI Key: YTKZJCAFUJMHAD-UHFFFAOYSA-N
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Description

4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring substituted with methyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine typically involves the cycloaddition of 2-substituted 3,5-dinitropyridines with morpholine. One common method is the dearomative (3+2) cycloaddition reaction, where 2-substituted 3,5-dinitropyridines react with N-methyl azomethine ylide under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitropyridine: Similar structure but lacks the morpholine ring.

    6-Methyl-3,5-dinitropyridine: Similar structure but lacks the morpholine ring.

    4-(3,5-Dinitropyridin-2-yl)morpholine: Similar structure but lacks the methyl group.

Uniqueness

4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine is unique due to the presence of both the morpholine ring and the methyl group on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(6-methyl-3,5-dinitropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c1-7-8(13(15)16)6-9(14(17)18)10(11-7)12-2-4-19-5-3-12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKZJCAFUJMHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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